4-(Trifluoromethyl)benzoic acid--13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)benzoic acid–13C is a labeled compound where the carbon-13 isotope is incorporated into the benzoic acid structure. This compound is often used in scientific research due to its unique properties, including its ability to act as a tracer in various chemical reactions and processes .
Vorbereitungsmethoden
The synthesis of 4-(Trifluoromethyl)benzoic acid–13C typically involves the introduction of the carbon-13 isotope into the benzoic acid structure. One common method involves the use of isotopically labeled precursors in the synthesis process. For example, the reaction of 4-(Trifluoromethyl)benzoyl chloride with carbon-13 labeled sodium cyanide, followed by hydrolysis, can yield 4-(Trifluoromethyl)benzoic acid–13C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the isotopic purity and consistency of the final product .
Analyse Chemischer Reaktionen
4-(Trifluoromethyl)benzoic acid–13C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)benzoic acid–13C is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some applications include:
Tracer Studies: The carbon-13 isotope allows for the tracking of the compound in various chemical and biological processes.
NMR Spectroscopy: It is used as a standard in nuclear magnetic resonance spectroscopy due to its distinct isotopic signature.
Pharmacokinetics: Researchers use it to study the metabolic pathways and pharmacokinetics of drugs
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)benzoic acid–13C involves its interaction with specific molecular targets and pathways. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the compound’s behavior in various environments. This helps in understanding the metabolic pathways and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzoic acid–13C can be compared with other similar compounds such as:
4-(Trifluoromethyl)benzoic acid: The non-labeled version of the compound.
4-(Trifluoromethyl)benzaldehyde: A related compound with an aldehyde group instead of a carboxylic acid group.
4-(Trifluoromethyl)benzonitrile: A compound with a nitrile group instead of a carboxylic acid group
The uniqueness of 4-(Trifluoromethyl)benzoic acid–13C lies in its isotopic labeling, which provides valuable insights into chemical and biological processes that are not possible with non-labeled compounds.
Eigenschaften
CAS-Nummer |
698999-46-1 |
---|---|
Molekularformel |
C8H5F3O2 |
Molekulargewicht |
191.11 g/mol |
IUPAC-Name |
4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i7+1 |
InChI-Schlüssel |
SWKPKONEIZGROQ-CDYZYAPPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[13C](=O)O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.